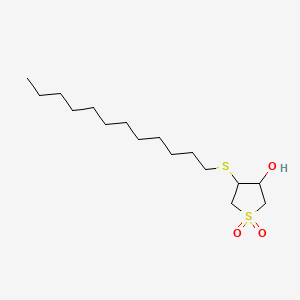
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide typically involves the reaction of dodecylthiol with a thiopyran derivative. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of hydrogen sulfide or its derivatives in reactions with divinyl ketones. This process can be catalyzed by tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the formation of stereoselective tetrahydrothiopyrans .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound used in similar synthetic applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its medicinal properties, including angiotensin II antagonist activity.
Uniqueness
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is unique due to its specific dodecylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
79295-22-0 |
|---|---|
Fórmula molecular |
C16H32O3S2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
4-dodecylsulfanyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-16-14-21(18,19)13-15(16)17/h15-17H,2-14H2,1H3 |
Clave InChI |
AGKMSAQHASAIOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


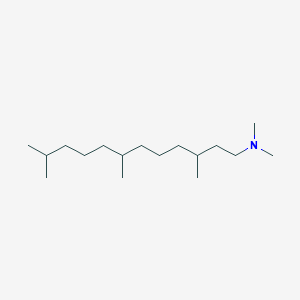
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)

![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)
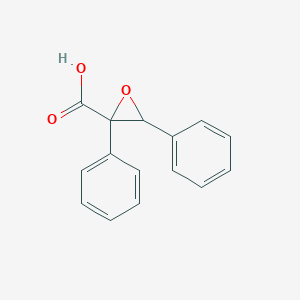
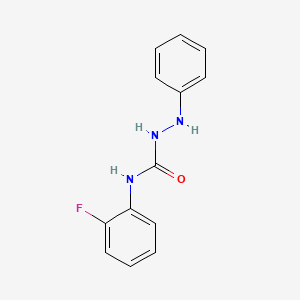

![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
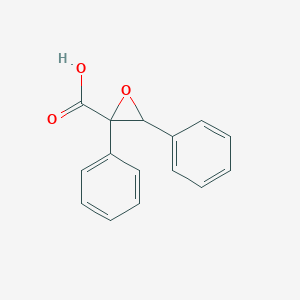
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
